WDR5-MYC Interaction Inhibition: 5-Thiocyanatothiazol-2-amine Derivatives vs. Parent 2-Aminothiazole Scaffold
5-Thiocyanatothiazol-2-amine derivatives exhibit potent inhibition of the WDR5-MYC protein-protein interaction, a mechanistic capability absent in the parent 2-aminothiazole scaffold which lacks this specific target engagement. Lead compounds 4m and 4o, derived from the 5-thiocyanatothiazol-2-amine core, demonstrated Ki values of 2.4 μM and 1.0 μM, respectively, in fluorescence polarization (FP)-based competitive binding assays [1]. The parent 2-aminothiazole scaffold was not identified as a hit in the same FP-based screening campaign and lacks the structural determinants required for WDR5 binding pocket occupancy, establishing a functional differentiation that is both qualitative and quantitative.
| Evidence Dimension | WDR5-MYC PPI inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 1.0 μM (compound 4o); Ki = 2.4 μM (compound 4m) |
| Comparator Or Baseline | 2-Aminothiazole (parent scaffold): Not active in FP screening (no measurable Ki) |
| Quantified Difference | Target compounds active at low micromolar concentrations; comparator inactive |
| Conditions | Fluorescence polarization (FP) competitive binding assay; recombinant WDR5 and FITC-labeled MYC peptide |
Why This Matters
This establishes 5-thiocyanatothiazol-2-amine as a privileged scaffold for MYC-driven cancer target development, whereas unsubstituted 2-aminothiazole offers no value for this specific pharmacological application.
- [1] Wang H, et al. Identification of 5-Thiocyanatothiazol-2-amines Disrupting WDR5-MYC Protein-Protein Interactions. ACS Med Chem Lett. 2024;15(7):1105-1112. View Source
